Cas no 953852-54-5 (N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide)

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a chloro-substituted benzothiazole core with a morpholine sulfonyl benzamide moiety, offering unique reactivity and binding properties. The chloro group enhances electrophilic reactivity, while the morpholine sulfonyl component contributes to solubility and potential target interactions. This compound may serve as an intermediate in synthesizing biologically active molecules, particularly in kinase inhibition or protease modulation studies. Its well-defined molecular architecture allows for precise structural modifications, making it a versatile scaffold for drug discovery. The compound's stability under standard laboratory conditions facilitates handling and storage.
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide structure
953852-54-5 structure
Product Name:N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide
CAS No:953852-54-5
MF:C18H16ClN3O4S2
MW:437.920340538025
CID:5431550
Update Time:2025-10-11

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-chloro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide
    • Benzamide, N-(6-chloro-2-benzothiazolyl)-3-(4-morpholinylsulfonyl)-
    • N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide
    • Inchi: 1S/C18H16ClN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23)
    • InChI Key: CLYKBCBKLSTPJT-UHFFFAOYSA-N
    • SMILES: C(NC1=NC2=CC=C(Cl)C=C2S1)(=O)C1=CC=CC(S(N2CCOCC2)(=O)=O)=C1

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N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide Related Literature

Additional information on N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide

Introduction to N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide (CAS No. 953852-54-5)

N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide, identified by its CAS number 953852-54-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly the presence of a benzothiazole core and a morpholine-4-sulfonyl group, contribute to its unique chemical properties and potential therapeutic applications.

The benzothiazole moiety is a well-known pharmacophore in medicinal chemistry, often found in various bioactive compounds. Its ability to interact with biological targets such as enzymes and receptors makes it invaluable in drug design. In particular, the 6-chloro substituent on the benzothiazole ring enhances the electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. This feature is particularly important in the development of small-molecule inhibitors and activators.

The morpholine-4-sulfonyl group is another critical component of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide. Morpholine derivatives are known for their stability and solubility in biological systems, making them suitable for drug development. The sulfonyl group further enhances the molecule's interaction with biological targets by providing additional hydrogen bonding sites. This dual functionality makes the compound a versatile scaffold for designing novel therapeutic agents.

In recent years, there has been a surge in research focused on developing new drugs targeting various diseases, including cancer, inflammation, and infectious diseases. N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide has emerged as a promising candidate in this area due to its unique structural features and potential biological activities. Studies have shown that this compound exhibits inhibitory effects on several key enzymes and pathways involved in disease progression.

One of the most notable findings regarding N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is its potential role in cancer therapy. Research has demonstrated that this compound can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are crucial in cancer cell proliferation and survival. Additionally, preclinical studies have indicated that it may induce apoptosis in cancer cells while sparing healthy cells, making it an attractive candidate for further development as an anticancer agent.

The compound's ability to modulate inflammatory pathways has also been a focus of recent research. Inflammation is a key factor in various chronic diseases, including arthritis and autoimmune disorders. Studies have shown that N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and alleviating symptoms associated with these conditions.

In addition to its anti-cancer and anti-inflammatory properties, N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide has shown promise in the treatment of infectious diseases. Research has indicated that this compound can inhibit the growth of certain bacteria and fungi by interfering with their essential metabolic pathways. This makes it a potential candidate for developing new antibiotics and antifungal agents to combat resistant strains of pathogens.

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the benzothiazole core through condensation reactions involving appropriate precursors. Subsequent functionalization steps introduce the chloro group at the 6-position of the benzothiazole ring. The morpholine-4-sulfonyl group is then introduced through sulfonylation reactions.

The final step involves coupling the benzthiazole derivative with morpholine under controlled conditions to form N-(6-chloro-1,3-benzothiazol-2-ylylidene)]-N-morpholino sulfonamide . Each step must be carefully optimized to minimize side reactions and maximize product formation . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques for monitoring reaction progress and confirming product purity .

The pharmacokinetic properties of N-(N-morpholino sulfonamides ) are also an important consideration in drug development . Studies have shown that this compound exhibits good solubility in water , which facilitates its absorption into biological systems . Additionally , it demonstrates moderate bioavailability , indicating its potential for effective delivery to target tissues . These properties make it a promising candidate for further development as a therapeutic agent .

In conclusion , N-(6-chloro-1 , 3 - benzothiazol - 2 - yl ) - 3 -( morpholine - 4 - sulfonyl ) benzamide ( CAS no . 953852 - 54 - 5 ) is a versatile organic compound with significant potential in pharmaceutical applications . Its unique structural features , combined with its demonstrated biological activities , make it an attractive candidate for further research and development . As our understanding of disease mechanisms continues to evolve , compounds like N( ( 6 - chlorobenzotriazole ) ) ] - ] morpholinone sulfonamides ) will play an increasingly important role in developing novel therapeutic strategies . The ongoing research into this compound promises to yield valuable insights into its mechanisms of action , pharmacokinetic properties , and potential clinical applications . As such , it represents an exciting area for future exploration within medicinal chemistry

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